7-Bromobenzothiazole-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula . This compound features a bromine atom at the 7th position and a carboxylic acid group at the 2nd position of the benzothiazole ring. It is recognized for its diverse applications in medicinal chemistry, organic synthesis, and material science due to its unique chemical properties and biological activities.
The compound can be synthesized through various methods, primarily involving the bromination of benzothiazole-2-carboxylic acid. The synthetic routes typically utilize brominating agents such as bromine or N-bromosuccinimide in suitable solvents.
7-Bromobenzothiazole-2-carboxylic acid is classified as an aromatic heterocyclic compound. Its structure includes both a benzene ring and a thiazole ring, which contributes to its reactivity and potential biological activities.
The synthesis of 7-Bromobenzothiazole-2-carboxylic acid can be achieved through several methods:
The reaction conditions, such as temperature, solvent choice, and concentration of reagents, are crucial for optimizing yield and selectivity during synthesis. Careful monitoring of these parameters can significantly improve the efficiency of the synthesis process.
The molecular structure of 7-Bromobenzothiazole-2-carboxylic acid consists of a benzothiazole core with specific functional groups that influence its chemical behavior. The presence of the bromine atom enhances its reactivity in substitution reactions.
7-Bromobenzothiazole-2-carboxylic acid undergoes several types of chemical reactions:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts, which can enhance reaction rates and yields.
The mechanism of action for 7-Bromobenzothiazole-2-carboxylic acid involves its interaction with various biological targets:
7-Bromobenzothiazole-2-carboxylic acid has diverse applications in scientific research:
Benzothiazole represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by a benzene ring fused to a thiazole moiety. This structure confers unique electronic properties and versatile binding capabilities essential for molecular recognition in biological systems. The 2-carboxylic acid functionalization introduces a handle for derivatization into amides, esters, and other pharmacophores critical for optimizing drug-like properties. Among halogenated variants, 7-bromobenzothiazole-2-carboxylic acid (chemical formula: C₈H₄BrNO₂S, molecular weight: 242.09 g/mol, CAS: 1187928-54-6) has emerged as a structurally distinct building block for bioactive molecule design [1] [6]. Its molecular architecture combines the electron-withdrawing carboxylic acid at C2 with a heavy halogen (bromine) at the C7 position, creating a sterically and electronically biased template for targeted modifications.
The therapeutic exploration of benzothiazoles began in the early 20th century, with initial applications in dyestuffs and industrial chemistry. By the 1980s, researchers systematically investigated their biological potential, leading to landmark discoveries like 2-aminobenzothiazoles as kinase inhibitors and antitumor agents. The structural evolution accelerated with the incorporation of carboxylic acid functionality at C2, enabling peptide mimetics and metal-chelating motifs [5]. Key milestones include:
Table 1: Therapeutic Milestones of Benzothiazole Carboxylic Acid Derivatives
Era | Key Compound Class | Therapeutic Application | Impact |
---|---|---|---|
1990s | 2-Aminobenzothiazoles | Kinase inhibition | Validated scaffold for targeted cancer therapy |
2000–2010 | Benzothiazole-2-carboxamides | Antifungals (CYP51 inhibition) | MIC 0.125 μg/mL against Candida albicans |
2010–Present | 7-Halogenated-2-carboxylic acids | Anti-inflammatory & anti-TB leads | Improved target binding & metabolic stability |
The strategic shift toward C7 halogenation emerged from structure-activity relationship (SAR) studies showing that bulky electron-withdrawing substituents at this position enhanced bioactivity across infectious disease and oncology targets [2] [4].
Halogen atoms—particularly bromine—serve as essential steric and electronic modulators in benzothiazole drug design. Bromine’s polarizability and size enable three key effects:
Table 2: Comparative Bioactivity of Halogenated Benzothiazole-2-carboxylic Acid Derivatives
Substituent | Position | Antifungal MIC (μg/mL) | Anti-TB IC₅₀ (μM) | Key Molecular Interactions |
---|---|---|---|---|
H | C7 | 8.0 (C. albicans) | >50 | None |
CH₃ | C7 | 2.0 | 12.5 | Hydrophobic pocket filling |
Br | C7 | 0.125 | 1.8 | Halogen bonding with Leu317 (DprE1) |
Br | C6 | 1.0 | 8.9 | Reduced steric complementarity |
Positional isomerism critically influences bioactivity. C7 bromination—unlike C5 or C6—optimizes steric complementarity in enzyme active sites (e.g., fungal CYP51) while avoiding unfavorable dipole alignment [4] [7].
The 7-bromo regioisomer delivers optimal performance through three interconnected mechanisms:
The 7-bromo-2-carboxylic acid motif achieves a balanced polarity profile: XLogP3 values of ~2.5–3.0 provide sufficient lipophilicity for cell penetration while the carboxylic acid ensures aqueous solubility (>1 mg/mL at pH 7.4) for bioavailability. This balance underpins its utility in developing anti-infectives targeting intracellular pathogens (e.g., Mycobacterium, Candida) where cytoplasmic accumulation is essential [1] [4] [6].
Table 3: Key Physicochemical Properties of 7-Bromobenzothiazole-2-carboxylic Acid
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Weight | 242.09 g/mol | Ideal for fragment-based screening (<300 Da) |
XLogP3 | 2.7 (calculated) | Balances membrane permeability & solubility |
Hydrogen Bond Donors | 1 (COOH) | Enables target H-bonding |
Hydrogen Bond Acceptors | 4 (2xO, N, S) | Facilitates binding to polar enzyme sites |
Rotatable Bonds | 1 | Reduces conformational entropy penalty on binding |
Polar Surface Area | 74.5 Ų | Supports cellular uptake |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3